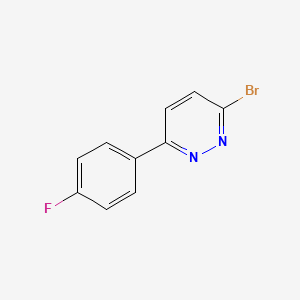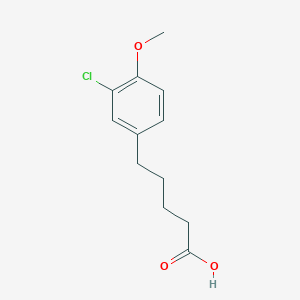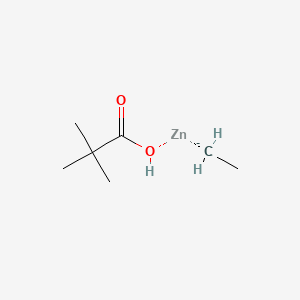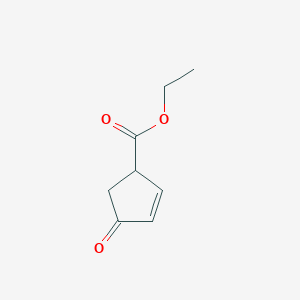
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of the amino compound are protected using fluorenylmethoxycarbonyl chloride.
Continuous esterification: The protected amino acid is continuously esterified in a reactor.
Salt formation: The ester is then converted to its hydrochloride salt in a controlled environment to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The fluorenylmethoxycarbonyl group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Major Products
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Free Amino Compound: Obtained after deprotection of the fluorenylmethoxycarbonyl group.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is widely used in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Biological Studies: It serves as a building block for the synthesis of biologically active peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Employed in the large-scale synthesis of peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The compound acts primarily as a protected amino acid derivative. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-tert-butyl 6-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride .
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid .
Uniqueness
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is unique due to its specific structure, which includes an ethyl ester and a fluorenylmethoxycarbonyl-protected amino group. This combination makes it particularly useful in peptide synthesis, offering stability and ease of deprotection.
Propiedades
Fórmula molecular |
C23H29ClN2O4 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
ethyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-2-28-22(26)21(13-7-8-14-24)25-23(27)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,2,7-8,13-15,24H2,1H3,(H,25,27);1H/t21-;/m0./s1 |
Clave InChI |
LGNYKQKQRJWCMA-BOXHHOBZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



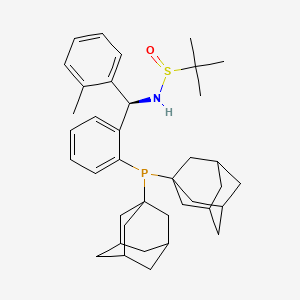
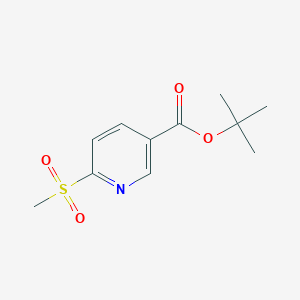
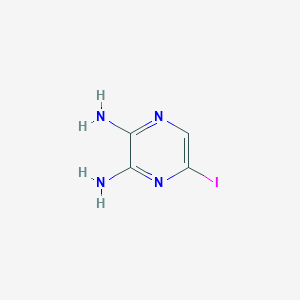
![Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13659758.png)
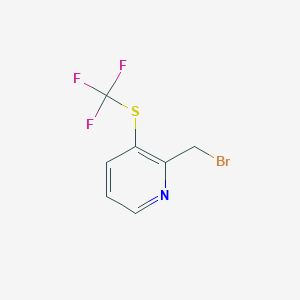

![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)

